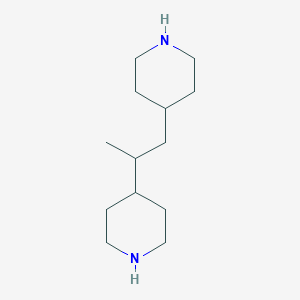
N-(4-Benzylbenzoyl)-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Benzylbenzoyl)-L-phenylalanine is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a benzoyl group attached to the nitrogen atom of L-phenylalanine, an essential amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Benzylbenzoyl)-L-phenylalanine typically involves the amidation of L-phenylalanine with 4-benzylbenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Benzylbenzoyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-Benzylbenzoyl)-L-phenylalanine involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenylalanine moiety can facilitate the compound’s incorporation into biological systems, allowing it to exert its effects at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Methylbenzoyl)-L-phenylalanine
- N-(4-Chlorobenzoyl)-L-phenylalanine
- N-(4-Bromobenzoyl)-L-phenylalanine
Uniqueness
N-(4-Benzylbenzoyl)-L-phenylalanine is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity to molecular targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
570400-64-5 |
|---|---|
Formule moléculaire |
C23H21NO3 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
(2S)-2-[(4-benzylbenzoyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H21NO3/c25-22(24-21(23(26)27)16-18-9-5-2-6-10-18)20-13-11-19(12-14-20)15-17-7-3-1-4-8-17/h1-14,21H,15-16H2,(H,24,25)(H,26,27)/t21-/m0/s1 |
Clé InChI |
GJDNVAXMRANQHW-NRFANRHFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Iodo-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene](/img/structure/B12587508.png)
![1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]](/img/structure/B12587510.png)
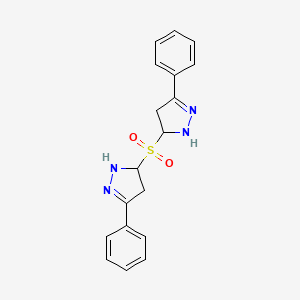
![5-[3-(Perylene-3-ylmethoxy)-1-propynyl]-2'-deoxyuridine](/img/structure/B12587518.png)
![dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B12587521.png)
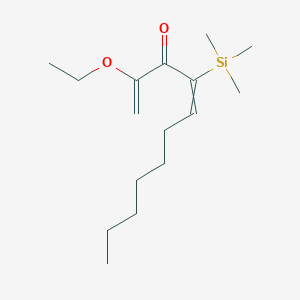
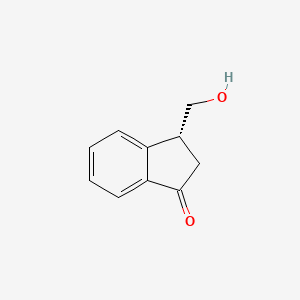
![Urea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12587540.png)
![2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine](/img/structure/B12587567.png)

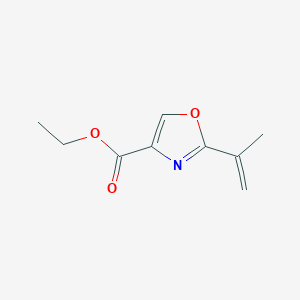
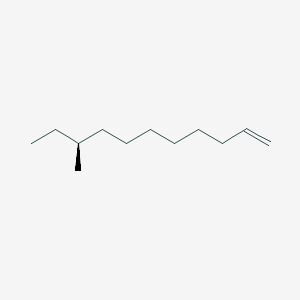
![Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]-](/img/structure/B12587603.png)
